CZC24832

描述

CZC24832 是一种高度选择性的强效磷脂酰肌醇 3-激酶 γ(PI3Kγ)抑制剂。该化合物在体外和体内炎症模型中均显示出有效性。 它主要用于科学研究,以探索其在免疫系统疾病和炎症中的潜在治疗应用 .

科学研究应用

作用机制

CZC24832 通过选择性抑制 PI3Kγ 发挥作用,PI3Kγ 是 PI3K/MTOR 信号通路中的一种关键酶。这种抑制导致各种细胞过程的调节,包括细胞生长、分化、存活和迁移。 该化合物已被证明可以调节产生白介素 17 的 T 辅助细胞 (TH17) 的分化,使其成为治疗炎症和自身免疫性疾病的潜在治疗方法 .

类似化合物:

PI3Kα 抑制剂: 选择性抑制 PI3K α 亚型的化合物。

PI3Kβ 抑制剂: 选择性抑制 PI3K β 亚型的化合物。

PI3Kδ 抑制剂: 选择性抑制 PI3K δ 亚型的化合物。

This compound 的独特性: this compound 在对 PI3Kγ 的高选择性和效力方面是独特的。与其他 PI3K 抑制剂不同,this compound 特异性地靶向 γ 亚型,使其成为研究 PI3Kγ 在各种生物过程中的独特作用的宝贵工具。 它的选择性还减少了脱靶效应,增强了其作为治疗剂的潜力 .

生化分析

Biochemical Properties

CZC24832 is a highly selective and potent PI3Kγ inhibitor with an IC50 of 27 nM . It interacts with the PI3Kγ enzyme, inhibiting its activity and thereby modulating the PI3K/Akt/mTOR signaling pathway . This interaction is characterized by high affinity, as indicated by the apparent dissociation constant (Kdapp) of 19 nM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is active in PI3Kγ-dependent cellular C5a-induced AKT Ser473 phosphorylation and N-formyl-methionine-leucinephenylalanine (fMLP)-induced neutrophil migration assays . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PI3Kγ enzyme, leading to the inhibition of this enzyme . This results in the modulation of the PI3K/Akt/mTOR signaling pathway , affecting various cellular processes including cell migration .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows suitable pharmacokinetic properties including low clearance and high oral bioavailability . This allows for further characterization of the inhibitor in rodent models of inflammation . Over time, this compound shows a dose-dependent reduction of granulocyte recruitment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, mice treated orally with 10 mg this compound per kg body weight twice per day show a substantial decrease of bone and cartilage destruction as well as of overall clinical parameters .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with the PI3Kγ enzyme, a key component of this pathway .

Transport and Distribution

Given its role as a PI3Kγ inhibitor, it is likely that it interacts with cellular transporters or binding proteins involved in the PI3K/Akt/mTOR signaling pathway .

Subcellular Localization

The subcellular localization of this compound is also yet to be fully determined. As a PI3Kγ inhibitor, it is likely to be found in locations where the PI3Kγ enzyme is present .

准备方法

合成路线和反应条件: CZC24832 通过一系列化学反应合成,涉及三唑并吡啶核的形成。合成路线通常包括以下步骤:

- 通过环化反应形成三唑并吡啶核。

- 在吡啶环的适当位置引入氟原子。

- 将磺酰胺基团连接到吡啶环上。

工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛的记录,但该化合物通常在研究实验室中使用标准有机合成技术生产。 该过程涉及多个纯化步骤,以确保高纯度和产量 .

化学反应分析

反应类型: CZC24832 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 可以进行还原反应以修饰化合物上的官能团。

取代: 取代反应可用于在三唑并吡啶核上引入不同的官能团。

常见试剂和条件:

氧化: 常见的氧化剂如过氧化氢或高锰酸钾。

还原: 还原剂如硼氢化钠或氢化铝锂。

取代: 试剂如卤代烷或卤代芳烃在适当的条件下。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生具有改变的生物活性的氧化衍生物,而取代反应可以引入修饰化合物性质的新官能团 .

相似化合物的比较

PI3Kα Inhibitors: Compounds that selectively inhibit the alpha isoform of PI3K.

PI3Kβ Inhibitors: Compounds that selectively inhibit the beta isoform of PI3K.

PI3Kδ Inhibitors: Compounds that selectively inhibit the delta isoform of PI3K.

Uniqueness of CZC24832: this compound is unique in its high selectivity and potency for PI3Kγ. Unlike other PI3K inhibitors, this compound specifically targets the gamma isoform, making it a valuable tool for studying the distinct roles of PI3Kγ in various biological processes. Its selectivity also reduces off-target effects, enhancing its potential as a therapeutic agent .

属性

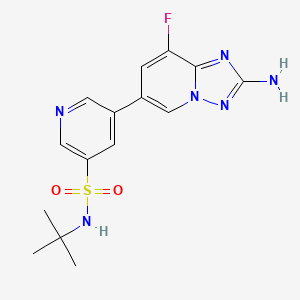

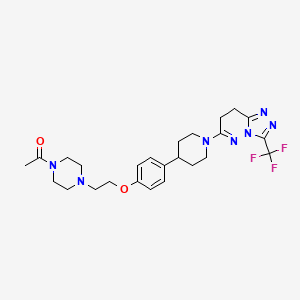

IUPAC Name |

5-(2-amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN6O2S/c1-15(2,3)21-25(23,24)11-4-9(6-18-7-11)10-5-12(16)13-19-14(17)20-22(13)8-10/h4-8,21H,1-3H3,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRZPHQBTHQXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C2=CN3C(=NC(=N3)N)C(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655226 | |

| Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159824-67-5 | |

| Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-(1,1-dimethylethyl)-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159824-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CZC-24832 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159824675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CZC-24832 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96ER5DQD27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: CZC24832 is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). [] This enzyme plays a crucial role in various cellular processes, including cell growth, survival, and migration. By inhibiting PI3Kγ, this compound disrupts these processes and has shown potential in preclinical models for conditions such as cancer and sepsis.

A: Studies suggest that endothelial dysfunction contributes significantly to sepsis-induced AKI. [] this compound has demonstrated a protective effect on endothelial cells in preclinical sepsis models. [] Researchers observed that inhibiting PI3Kγ with this compound led to the alleviation of renal endothelial injury, potentially through the PI3Kγ/Akt signaling pathway. [] This suggests that this compound may hold promise as a therapeutic agent for sepsis-induced AKI by protecting endothelial cell function and promoting repair.

A: Given that PI3Kγ is implicated in various cellular processes, this compound is being investigated for its potential in other areas as well. Research suggests that this compound could be effective as an anticancer agent, particularly in Rhabdomyosarcoma (RMS), where it has shown promising antiproliferative effects. [, , ] Additionally, its role in T(H)17 cell differentiation makes it relevant for research on autoimmune diseases. []

A: this compound is notable for its selectivity towards PI3Kγ. This is in contrast to some other PI3K inhibitors that target multiple isoforms, such as the dual p110α/p110δ inhibitor AZD8835. [, ] While multi-target inhibitors might offer broader effects, they can also lead to a wider range of off-target effects. The selective inhibition offered by this compound could potentially lead to a more targeted therapeutic approach with a potentially improved safety profile.

A: RNA sequencing allows researchers to analyze the complete set of RNA transcripts in a cell or tissue. In the context of this compound research, this technology helps uncover the broader molecular changes that occur upon PI3Kγ inhibition. [] By identifying differentially expressed genes and associated pathways, researchers gain a deeper understanding of the drug's mechanism of action, potential therapeutic benefits, and possible off-target effects.

A: While the current research highlights the potential of this compound, it is crucial to acknowledge its limitations. Most studies are preclinical, using in vitro cell cultures or animal models. [, , , , ] Further research, including well-designed clinical trials, is needed to determine its efficacy and safety in humans. Additionally, exploring potential long-term effects, resistance mechanisms, and optimal drug delivery strategies will be critical for translating this compound's therapeutic potential into clinical practice.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

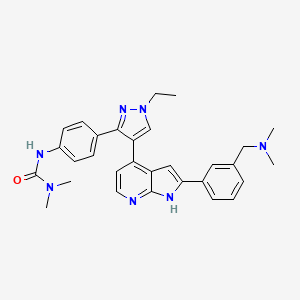

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

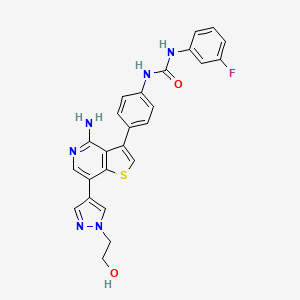

![N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide](/img/structure/B612192.png)

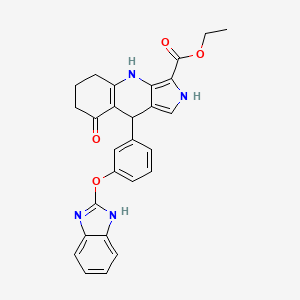

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)